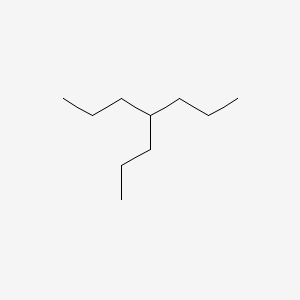

4-Propylheptane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

3178-29-8 |

|---|---|

分子式 |

C10H22 |

分子量 |

142.28 g/mol |

IUPAC 名称 |

4-propylheptane |

InChI |

InChI=1S/C10H22/c1-4-7-10(8-5-2)9-6-3/h10H,4-9H2,1-3H3 |

InChI 键 |

ABYGSZMCWVXFCQ-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)CCC |

规范 SMILES |

CCCC(CCC)CCC |

沸点 |

157.5 °C |

其他CAS编号 |

3178-29-8 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Propylheptane

This technical guide provides a comprehensive overview of the key physical properties of 4-Propylheptane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and the experimental methodologies used for their determination.

Physical Properties of this compound

This compound (C10H22) is an alkane with the molecular weight of 142.28 g/mol .[1] Its physical characteristics are crucial for a variety of chemical and pharmaceutical applications. The experimentally determined boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 157.5°C | at 760 mmHg[2][3] |

| 157.51°C | N/A[4][5] | |

| 162°C | N/A[6] | |

| Density | 0.733 g/cm³ | N/A[2][3][7] |

| 0.7320 g/cm³ | N/A[4][5] | |

| 0.740 g/cm³ | N/A[6] |

Experimental Protocols

The determination of the physical properties of a chemical compound such as this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for measuring boiling point and density.

1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[8]

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a one-holed rubber stopper, a small glass vial (Durham tube), a capillary tube (sealed at one end), and a heat source are required.[8]

-

Procedure:

-

The liquid sample (approximately 0.5 mL) is placed into the small glass vial.[8]

-

A capillary tube is inserted into the vial with its open end submerged in the liquid.[8]

-

The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

This assembly is placed in a Thiele tube containing mineral oil, which ensures uniform heating.[8]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[8]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates the liquid has reached its boiling point.[8]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2. Density Determination

The density of a liquid is determined by accurately measuring its mass and volume.[9][10]

-

Apparatus: A digital balance, a graduated cylinder or pycnometer (density bottle), and a thermometer are needed.[9]

-

Procedure:

-

An empty, dry graduated cylinder or pycnometer is weighed on the digital balance, and its mass is recorded (m1).[9]

-

A specific volume of the liquid (e.g., this compound) is carefully added to the container. The volume (V) is read precisely from the meniscus at eye level.[9]

-

The container with the liquid is reweighed, and the new mass is recorded (m2).[9]

-

The mass of the liquid (m) is calculated by subtracting the mass of the empty container from the mass of the filled container (m = m2 - m1).[9]

-

The density (ρ) is then calculated using the formula: ρ = m / V.[9]

-

The temperature of the liquid should be recorded, as density is temperature-dependent.[11] For higher accuracy, measurements should be repeated and an average value calculated.[9]

-

Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the physical properties of a liquid sample like this compound.

Caption: Experimental workflow for determining boiling point and density.

References

- 1. This compound | C10H22 | CID 137855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:3178-29-8 | Chemsrc [chemsrc.com]

- 3. This compound | 3178-29-8 [chemnet.com]

- 4. This compound | 3178-29-8 [chemicalbook.com]

- 5. 3178-29-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-n-propylheptane [stenutz.eu]

- 7. This compound|lookchem [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

An In-depth Technical Guide to the Synthesis and Preparation of 4-Propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 4-propylheptane, a saturated alkane. The document details two primary synthetic pathways, complete with experimental protocols and quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction workflows.

Physicochemical Properties of this compound and Key Intermediates

A summary of the key physical and chemical properties of this compound and its precursor, 4-propylheptan-4-ol, is presented in the table below. This data is essential for reaction planning, purification, and product identification.

| Property | This compound | 4-Propylheptan-4-ol |

| CAS Number | 3178-29-8[1][2] | 2198-72-3[3] |

| Molecular Formula | C₁₀H₂₂[1][2] | C₁₀H₂₂O[3][4] |

| Molecular Weight | 142.28 g/mol [1][2] | 158.28 g/mol [3] |

| Boiling Point | ~157.5 - 162 °C at 760 mmHg | ~191 °C at 760 mmHg[5] |

| Density | ~0.733 - 0.740 g/cm³ | ~0.828 g/cm³[5] |

| Refractive Index | ~1.411 - 1.414 | ~1.434[5] |

| Flash Point | ~35.2 °C | ~81.1 °C[5] |

Synthetic Pathways for this compound

Two primary routes for the synthesis of this compound are detailed below. The first involves a Grignard reaction followed by dehydration and hydrogenation, offering a controlled, multi-step approach. The second pathway involves the direct reduction of a ketone precursor.

Pathway 1: Grignard Reaction and Subsequent Reduction

This pathway is a three-step process commencing with the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene, and concluding with catalytic hydrogenation to the desired alkane.

Caption: Grignard reaction pathway to this compound.

Step 1: Synthesis of 4-Propylheptan-4-ol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise. The reaction is initiated, evidenced by bubble formation and a cloudy appearance. The mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: The flask containing the freshly prepared propylmagnesium bromide is cooled in an ice bath. A solution of 4-heptanone in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 4-propylheptan-4-ol is then purified by fractional distillation.

Step 2: Dehydration of 4-Propylheptan-4-ol to 4-Propylheptene

-

Reaction Setup: In a round-bottom flask, place the purified 4-propylheptan-4-ol. Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Dehydration: The mixture is heated to gently reflux. The resulting alkene, 4-propylheptene, is distilled from the reaction mixture as it is formed.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by distillation.

Step 3: Catalytic Hydrogenation of 4-Propylheptene to this compound

-

Reaction Setup: The purified 4-propylheptene is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the mixture.[6][7]

-

Hydrogenation: The vessel is connected to a hydrogen source and the reaction mixture is stirred under a hydrogen atmosphere (typically from a balloon or a pressurized system) at room temperature.[8] The reaction progress can be monitored by the uptake of hydrogen.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is then removed by distillation to yield the crude this compound. The final product is purified by fractional distillation.

Pathway 2: Direct Reduction of 4-Heptanone

This pathway involves the direct conversion of the carbonyl group of 4-heptanone to a methylene group. Two classical methods for this transformation are the Wolff-Kishner reduction (basic conditions) and the Clemmensen reduction (acidic conditions).

References

- 1. Heptane, 4-propyl- [webbook.nist.gov]

- 2. This compound | C10H22 | CID 137855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Propyl-4-heptanol | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2198-72-3,4-N-PROPYL-4-HEPTANOL | lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 7. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

Thermodynamic Properties of 4-Propylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Propylheptane (C10H22). The information is compiled from critically evaluated data and established experimental methodologies, offering a valuable resource for professionals in research, science, and drug development.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic properties of this compound. This data is essential for understanding the behavior of this compound in various chemical and physical processes.

Table 1: Fundamental and Phase Change Properties

| Property | Value | Units |

| Molecular Formula | C10H22 | - |

| Molar Mass | 142.286 | g/mol |

| Normal Boiling Point | 430. K | K |

| Critical Temperature | 608.8 | K |

| Critical Pressure | - | kPa |

| Critical Density | - | mol/dm^3 |

| Enthalpy of Vaporization (at boiling point) | 44.1 | kJ/mol |

Data sourced from NIST/TRC Web Thermo Tables (WTT) and the NIST Chemistry WebBook.[1][2]

Table 2: Thermodynamic Functions

| Property | Value (at 298.15 K) | Units |

| Enthalpy of Formation (Liquid) | - | kJ/mol |

| Enthalpy of Formation (Gas) | - | kJ/mol |

| Standard Entropy (Liquid) | - | J/mol·K |

| Standard Entropy (Gas) | - | J/mol·K |

| Heat Capacity at Constant Pressure (Liquid) | - | J/mol·K |

| Heat Capacity at Constant Pressure (Ideal Gas) | - | J/mol·K |

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. While specific protocols for this compound are not extensively published, the following sections describe the standard methodologies employed for alkanes.

Calorimetry for Heat Capacity Measurement

Heat capacity is determined by measuring the amount of heat required to raise the temperature of a substance by a specific amount. Adiabatic scanning calorimetry is a common and accurate method.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sealed calorimetric cell.

-

Calorimeter Setup: The cell is placed within an adiabatic shield in a calorimeter. The temperature of the shield is controlled to match the temperature of the sample cell to prevent heat loss to the surroundings.

-

Heating: A known amount of electrical energy (heat) is supplied to the sample through a heater in the cell.

-

Temperature Measurement: The temperature of the sample is precisely measured as a function of the energy input.

-

Calculation: The heat capacity (Cp) is calculated from the heat supplied (ΔQ) and the resulting temperature change (ΔT) using the formula: Cp = (ΔQ / ΔT) / n (where n is the number of moles of the sample).

This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure and Enthalpy of Vaporization Measurement

The vapor pressure of a liquid is a fundamental property related to its volatility. The enthalpy of vaporization can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Correlation-gas chromatography is a powerful technique for determining these properties for volatile compounds like alkanes.

Methodology:

-

Gas Chromatograph Setup: A gas chromatograph (GC) equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature is precisely controlled.

-

Standard and Sample Injection: A series of n-alkanes with known vaporization enthalpies are used as standards. The this compound sample and the standards are injected into the GC.

-

Retention Time Measurement: The retention time for each compound is measured at various isothermal column temperatures.

-

Data Analysis: The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (1/T).

-

Calculation: The enthalpy of transfer from the stationary phase to the gas phase is proportional to the slope of this plot. By correlating the retention times of this compound with those of the n-alkane standards, its enthalpy of vaporization can be determined. The vapor pressure can also be derived from this data.

Visualizations

The following diagrams illustrate the experimental workflows for the determination of key thermodynamic properties.

References

A Technical Guide to High-Purity 4-Propylheptane for Research and Development

For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is paramount to ensuring the accuracy, reproducibility, and integrity of experimental results. This technical guide provides an in-depth overview of commercial suppliers offering high-purity 4-Propylheptane (CAS No. 3178-29-8), its physicochemical properties, and relevant technical information for its application in a scientific setting.

Introduction to this compound

This compound is a branched alkane with the chemical formula C10H22.[1] As a saturated hydrocarbon, it is a colorless liquid with a characteristic odor. In the context of research and drug development, high-purity this compound can serve as a non-polar solvent, a reference standard in analytical chemistry, or a starting material for chemical synthesis. Its well-defined structure and properties make it a valuable tool in various laboratory applications.

Commercial Suppliers of High-Purity this compound

A critical aspect of sourcing any chemical for research is identifying reliable suppliers who can provide materials with the required purity and documentation. The following table summarizes commercial suppliers of this compound, with a focus on available purity grades and other relevant purchasing information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Additional Information |

| Alfa Chemistry | This compound | 3178-29-8 | Information available upon request | Inquire for details | Offered for experimental/research use.[2] |

| FINETECH INDUSTRY LIMITED | This compound | 3178-29-8 | High-quality | Various pack sizes, custom synthesis, and bulk quantities available. MSDS and COA documentation provided.[3] | |

| LookChem | This compound | 3178-29-8 | ≥95% and 99% | 5g and other quantities available from various listed suppliers. | Provides a platform with multiple raw material suppliers.[4] |

| ChemicalBook | This compound | 3178-29-8 | Information available from listed suppliers | 5g and other quantities available from various listed suppliers. | Aggregates information from multiple global suppliers.[5] |

| Chemsrc | This compound | 3178-29-8 | 95.0% | Inquire for details | Lists suppliers such as Shanghai Nianxing Industrial Co., Ltd.[6] |

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value | Reference |

| Molecular Formula | C10H22 | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 3178-29-8 | [1] |

| Boiling Point | 157.5 °C at 760 mmHg | [4] |

| Melting Point | -53.99 °C | [4] |

| Density | 0.733 g/cm³ | [4] |

| Refractive Index | 1.4113 | [4] |

| Flash Point | 35.2 °C | [4] |

| Vapor Pressure | 3.55 mmHg at 25°C | [4] |

Experimental Protocols: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the purity of this compound is critical for its use in sensitive applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile compounds like alkanes. The following is a detailed protocol for the purity analysis of this compound.

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Materials and Equipment:

-

This compound sample

-

High-purity hexane (or other suitable volatile solvent) for sample dilution

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector

-

A non-polar capillary column (e.g., DB-5ms or equivalent)

-

Autosampler vials with caps

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in high-purity hexane. A typical concentration is around 10 µg/mL.[7]

-

Transfer the prepared sample into a GC autosampler vial and cap it securely.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250 °C. Use a splitless injection mode to maximize sensitivity.[8]

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/minute to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of this compound will show characteristic fragmentation patterns for a C10 alkane.[9]

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the this compound sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

-

Identify any impurity peaks by comparing their mass spectra with a library of known compounds (e.g., NIST mass spectral library).

-

Visualizations

To further clarify key processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: A simplified workflow for the chemical synthesis of high-purity this compound.

Caption: A typical quality control workflow for verifying the purity of a batch of this compound.

Signaling Pathways and Drug Development Applications

It is important to note that as a simple, non-polar, and relatively inert alkane, This compound is not known to be involved in any biological signaling pathways. Its primary applications in a drug development context are likely to be as a solvent for non-polar compounds, a reference standard for analytical methods, or as a building block in the synthesis of more complex molecules. Researchers should consider its properties for these purposes rather than for direct biological activity.

Conclusion

For researchers and professionals in drug development, the selection of high-purity reagents is a foundational step for reliable scientific outcomes. This guide provides a starting point for sourcing high-purity this compound and understanding its key characteristics and analytical assessment. When procuring this chemical, it is always recommended to request a certificate of analysis from the supplier to obtain detailed information on the purity and impurity profile of the specific batch.

References

- 1. This compound | C10H22 | CID 137855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CAS: 3178-29-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 3178-29-8 [chemicalbook.com]

- 6. This compound | CAS#:3178-29-8 | Chemsrc [chemsrc.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. GC/MS analysis of hexane, heptane and isopropyl alcohol - Chromatography Forum [chromforum.org]

- 9. Heptane, 4-propyl- [webbook.nist.gov]

4-Propylheptane: A Technical Examination of Its Origins and Characteristics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the inquiry into the natural occurrence and sources of 4-Propylheptane. Despite a comprehensive search of scientific literature and chemical databases, there is currently no evidence to suggest that this compound is a naturally occurring compound. It has not been identified as a constituent of plants, animals, or microorganisms. This document summarizes the available technical data for this compound, focusing on its chemical and physical properties, as its primary origin appears to be synthetic. The absence of known natural sources precludes a discussion of biosynthetic pathways and experimental protocols for extraction from natural matrices.

Introduction

This compound (CAS 3178-29-8) is a branched alkane with the chemical formula C10H22.[1][2][3][4] As a member of the hydrocarbon family, its potential presence in natural products, particularly as a volatile organic compound (VOC), is a valid area of scientific inquiry. This guide was intended to provide a thorough overview of the natural sources of this compound. However, extensive database searches have revealed a conspicuous absence of this compound from inventories of natural products. Therefore, this document pivots to a technical review of its known properties and implicitly highlights a significant knowledge gap, or more likely, the synthetic nature of this chemical.

Natural Occurrence: An Absence of Evidence

A systematic search for this compound in databases of natural products, including those covering essential oils, plant volatiles, insect pheromones, and microbial volatile organic compounds (MVOCs), yielded no positive identifications.[5][6][7][8][9][10][11][12][13][14][15][16] This suggests that if this compound does exist in nature, it is either exceptionally rare, present at concentrations below current detection limits, or has not yet been discovered. The current body of scientific literature points towards this compound being a synthetic compound, primarily available through chemical suppliers for research and industrial purposes.[17][18]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, potential applications, and for designing analytical methods for its detection. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C10H22 | [1][2][3][4] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 3178-29-8 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 157.5 °C to 162 °C | [4][19] |

| Density | 0.733 g/cm³ | [4] |

| Refractive Index | 1.412 - 1.414 | [4][19] |

| Flash Point | 35.2 °C | [4] |

| Vapor Pressure | 3.55 mmHg at 25°C | [4] |

| Chemical Class | Hydrocarbon (Alkane) | [1] |

Analytical Methodologies for Branched Alkanes

While no specific protocols for the extraction of this compound from natural sources exist due to its apparent absence, general analytical techniques for the identification of branched alkanes in complex mixtures are well-established. These methods would be applicable for the detection of this compound if it were to be found in a natural matrix or as a contaminant.

4.1. Chromatographic and Spectrometric Techniques

Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for the analysis of volatile and semi-volatile hydrocarbons like this compound.[20][21][22]

-

Gas Chromatography (GC): Separation of branched alkanes from other components in a mixture is typically achieved using a non-polar capillary column. The retention index (Kovats retention index) can aid in preliminary identification.[20]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of alkanes often results in extensive fragmentation, which can make definitive identification of isomers challenging. Chemical ionization (CI) can be employed to enhance the molecular ion peak.[20] Advanced techniques like tandem mass spectrometry (MS/MS) can provide more detailed structural information.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated compounds, 1D and 2D NMR techniques are invaluable. 2D DQF-COSY NMR spectroscopy has been used for the in-situ characterization of mixtures of linear and branched alkanes.[23]

A generalized workflow for the analytical identification of a branched alkane like this compound in a hypothetical sample is depicted in the following diagram.

Potential for Environmental Occurrence

Given that this compound is used as a solvent and is a hydrocarbon, it has the potential to be an environmental contaminant.[24] Environmental monitoring for organic pollutants is a critical field of study.[25][26][27][28] The analytical methods described above are suitable for detecting this compound in environmental samples such as water, soil, and air.

Conclusion

References

- 1. This compound | C10H22 | CID 137855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Heptane, 4-propyl- [webbook.nist.gov]

- 4. This compound | 3178-29-8 [chemnet.com]

- 5. Microbial volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Volatile Organic Compounds: Insights into Plant Defense [mdpi.com]

- 7. A Review of Biogenic Volatile Organic Compounds from Plants: Research Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insect pheromones - Wikipedia [en.wikipedia.org]

- 9. Indoor plants found to release volatile organic compounds | EurekAlert! [eurekalert.org]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Plant Volatile Organic Compounds: Revealing the Hidden Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. swesiaq.se [swesiaq.se]

- 13. Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification [mdpi.com]

- 14. asu.elsevierpure.com [asu.elsevierpure.com]

- 15. phytojournal.com [phytojournal.com]

- 16. asianpubs.org [asianpubs.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. This compound | 3178-29-8 [chemicalbook.com]

- 19. 4-n-propylheptane [stenutz.eu]

- 20. researchgate.net [researchgate.net]

- 21. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 22. mdpi.com [mdpi.com]

- 23. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 25. Environmental monitoring of organic pollutants using plants | EurekAlert! [eurekalert.org]

- 26. IPCHEM Portal [ipchem.jrc.ec.europa.eu]

- 27. Environmental Monitoring and Analysis of Persistent Organic Pollutants [mdpi.com]

- 28. protectpt.org [protectpt.org]

The Chemical Reactivity of 4-Propylheptane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylheptane, a branched-chain alkane with the molecular formula C10H22, serves as a fundamental scaffold in various organic molecules and as a reference compound in fuel and lubricant technologies. Due to its saturated and nonpolar nature, this compound, like other alkanes, exhibits low chemical reactivity. However, under specific conditions, it can undergo several important reactions. This technical guide provides a comprehensive overview of the chemical reactivity of this compound with common reagents, focusing on quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.

Core Reactivity Principles of Alkanes

Alkanes are characterized by strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. The absence of functional groups and the low polarity of these bonds render alkanes generally inert to many common reagents such as acids, bases, and mild oxidizing or reducing agents at room temperature. Reactions involving alkanes typically require a significant input of energy, such as high temperatures or ultraviolet (UV) light, to initiate the cleavage of these strong bonds, often proceeding through free-radical mechanisms.

The reactivity of C-H bonds in an alkane is dependent on their type: tertiary (3°) C-H bonds are more reactive than secondary (2°) C-H bonds, which are in turn more reactive than primary (1°) C-H bonds. This is due to the lower bond dissociation energy of tertiary C-H bonds and the greater stability of the resulting tertiary free radical. In this compound, the hydrogen atom at the 4-position is a tertiary hydrogen, making it the most susceptible site for abstraction in radical reactions.

Reactions with Common Reagents

Combustion

Complete combustion of this compound in the presence of excess oxygen is a highly exothermic reaction that produces carbon dioxide and water. This is the most significant reaction of alkanes in terms of energy production.

Reaction: 2 C10H22 + 31 O2 → 20 CO2 + 22 H2O

Quantitative Data: While the specific experimental heat of combustion for this compound is not readily available, the heat of combustion for its straight-chain isomer, n-decane, is -6778.29 kJ/mol at 25 °C.[1] It is a known principle that branched-chain alkanes are more stable than their straight-chain counterparts, resulting in a slightly lower heat of combustion.[2]

Experimental Protocol: Determination of Heat of Combustion The heat of combustion of a liquid hydrocarbon like this compound is typically determined using a bomb calorimeter.

-

A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a sample holder within a high-pressure stainless steel container (the "bomb").

-

The bomb is pressurized with pure oxygen to approximately 25-30 atm.

-

The bomb is then submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically via a fuse wire.

-

The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system (previously determined using a standard substance like benzoic acid), and the mass of the this compound sample.

Free-Radical Halogenation

Halogenation of alkanes proceeds via a free-radical chain mechanism, typically initiated by UV light or heat. The reaction involves the substitution of a hydrogen atom with a halogen atom.

Mechanism: The mechanism consists of three main stages: initiation, propagation, and termination.

-

Initiation: The halogen molecule undergoes homolytic cleavage to form two halogen radicals.

-

Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical, which continues the chain.

-

Termination: The reaction is terminated when two radicals combine.

Selectivity: The regioselectivity of halogenation depends on the halogen used. Bromination is highly selective and will predominantly occur at the most substituted carbon, which in the case of this compound is the tertiary carbon at position 4. Chlorination is less selective and will result in a mixture of products, though the tertiary-substituted product will still be favored over what would be statistically expected. The relative rates of chlorination for tertiary, secondary, and primary C-H bonds are approximately 5:4:1, while for bromination, the ratio is significantly higher, often cited as being in the thousands for tertiary versus primary.

Predicted Products for this compound:

-

Bromination: The major product of the mono-bromination of this compound is 4-bromo-4-propylheptane.

-

Chlorination: The mono-chlorination of this compound will yield a mixture of products, with 4-chloro-4-propylheptane being a significant component, along with other isomers resulting from substitution at secondary and primary positions.

Quantitative Data: Bond Dissociation Energies (BDEs) The selectivity of free-radical halogenation is directly related to the C-H bond dissociation energies. Lower BDEs indicate a weaker bond that is more easily cleaved. While specific BDEs for this compound are not available, representative values for different types of C-H bonds in branched alkanes are provided in the table below.[3][4]

| Bond Type | Representative Compound | Bond Dissociation Energy (kcal/mol) |

| Primary (1°) C-H | Propane (CH3-CH2-CH3 ) | 98 |

| Secondary (2°) C-H | Propane (CH3-CH2 -CH3) | 95 |

| Tertiary (3°) C-H | Isobutane ((CH3)3C-H ) | 91 |

Experimental Protocol: Free-Radical Bromination of a Branched Alkane (Analogous to this compound)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the branched alkane (e.g., 2,3-dimethylbutane as an analog) and a suitable solvent such as carbon tetrachloride.

-

The apparatus should be set up in a fume hood and protected from ambient light.

-

Slowly add a solution of bromine in carbon tetrachloride to the flask while stirring. The amount of bromine should be the limiting reagent to favor mono-bromination.

-

Initiate the reaction by irradiating the flask with a UV lamp or a high-intensity incandescent light bulb.

-

The reaction progress can be monitored by the disappearance of the reddish-brown color of the bromine.

-

Once the reaction is complete (the color has faded), the reaction mixture is cooled to room temperature.

-

The excess hydrogen bromide produced can be neutralized by washing the organic layer with a dilute solution of sodium bicarbonate.

-

The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by rotary evaporation, and the product can be purified by distillation.

Oxidation with Strong Oxidizing Agents

While generally resistant to oxidation, the tertiary C-H bond in this compound can be oxidized under forcing conditions using strong oxidizing agents like potassium permanganate (KMnO4). The reaction typically yields an alcohol at the tertiary position.

Reaction: (CH3CH2CH2)3CH + [O] → (CH3CH2CH2)3COH

Experimental Protocol: Oxidation of a Tertiary C-H Bond in a Branched Alkane (Analogous to this compound)

This reaction is often slow and may require elevated temperatures.

-

In a round-bottom flask, a solution of the branched alkane (e.g., adamantane as a model for a compound with tertiary C-H bonds) is prepared in a suitable solvent system, such as a mixture of acetic acid and water.

-

A solution of potassium permanganate is added slowly to the alkane solution with vigorous stirring.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

-

After the reaction is complete, the mixture is cooled, and the manganese dioxide precipitate is removed by filtration.

-

The filtrate is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent.

-

The solvent is removed to yield the crude tertiary alcohol, which can be further purified by chromatography or crystallization.

Pyrolysis (Cracking)

At high temperatures and in the absence of oxygen, this compound will undergo pyrolysis, or cracking. This process involves the cleavage of C-C and C-H bonds, leading to a complex mixture of smaller alkanes and alkenes. The rate of pyrolysis increases with molecular weight and branching in an alkane.[5][6] The specific product distribution depends on the temperature, pressure, and presence of any catalysts.

General Products: The pyrolysis of this compound can be expected to yield a variety of smaller hydrocarbons, such as methane, ethane, ethene, propane, propene, butane, and butene isomers.

Experimental Protocol: Pyrolysis of a Branched Alkane

-

A flow reactor, typically a quartz tube, is placed inside a tube furnace capable of reaching high temperatures (e.g., 500-800 °C).

-

A carrier gas, such as nitrogen or argon, is passed through the reactor.

-

The liquid alkane is introduced into the heated carrier gas stream using a syringe pump, where it vaporizes and enters the hot zone of the reactor.

-

The pyrolysis products exit the reactor and are passed through a series of cold traps to condense the liquid products.

-

The gaseous products can be collected in a gas bag or analyzed directly by gas chromatography (GC).

-

The composition of both the liquid and gaseous products is determined using analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry).

Reaction with Superacids

Alkanes, which are extremely weak bases, can be protonated by superacids (acids stronger than 100% sulfuric acid), such as a mixture of HF and SbF5 ("Magic Acid") or FSO3H and SbF5.[7][8][9] This leads to the formation of highly reactive pentacoordinate carbocations (alkanonium ions), which can then undergo a variety of transformations, including isomerization and fragmentation.

Mechanism: The superacid protonates a C-H or C-C sigma bond, leading to the formation of a transient pentacoordinate carbocation. This species can then eliminate H2 or a smaller alkane to form a more stable tricoordinate carbocation, which can then undergo further reactions.

Sulfonation

With fuming sulfuric acid (sulfuric acid containing dissolved SO3) at high temperatures, alkanes can undergo sulfonation, where a hydrogen atom is replaced by a sulfonic acid group (-SO3H).[3][4]

Reaction: R-H + SO3 (from fuming H2SO4) → R-SO3H

Summary of Reactivity

The chemical reactivity of this compound is summarized in the table below.

| Reagent | Conditions | Major Product(s) | Reaction Type |

| Oxygen (O2) | High temperature (combustion) | Carbon dioxide (CO2) and Water (H2O) | Combustion |

| Bromine (Br2) | UV light or heat | 4-Bromo-4-propylheptane | Free-Radical Substitution |

| Chlorine (Cl2) | UV light or heat | Mixture of chlorinated isomers (4-chloro-4-propylheptane is a major product) | Free-Radical Substitution |

| Potassium Permanganate (KMnO4) | Heat, acidic or basic conditions | 4-Propylheptan-4-ol | Oxidation |

| Heat (in absence of O2) | High temperature (>500 °C) | Mixture of smaller alkanes and alkenes | Pyrolysis (Cracking) |

| Superacids (e.g., HF/SbF5) | Low temperature | Isomerized and fragmented alkanes | Protonation, Isomerization, Fragmentation |

| Fuming Sulfuric Acid (H2SO4/SO3) | High temperature | This compound-4-sulfonic acid | Sulfonation |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Free-Radical Halogenation Mechanism.

Caption: Experimental Workflow for Halogenation.

References

- 1. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Heating of alkanes with fuming sulphuric acid or oleum class 11 chemistry CBSE [vedantu.com]

- 4. Heating of alkanes with fuming sulphuric acid or oleum at high temper - askIITians [askiitians.com]

- 5. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 6. All About Pyrolysis of Alkanes [unacademy.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Superacid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Gas Chromatographic Analysis of 4-Propylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-propylheptane using gas chromatography with flame ionization detection (GC-FID). The methodology outlined is suitable for the determination of this compound in various organic matrices, offering high sensitivity and reproducibility. This document includes comprehensive experimental procedures, instrument parameters, and representative data to guide researchers in establishing a robust analytical method.

Introduction

This compound (C10H22) is a branched-chain alkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential impurity or starting material in chemical synthesis. Gas chromatography is the premier technique for the separation and quantification of volatile and semi-volatile hydrocarbons due to its high resolution and sensitivity. The use of a non-polar capillary column allows for the separation of alkanes primarily based on their boiling points. This application note details a validated GC-FID method for the reliable analysis of this compound.

Experimental Protocol

Materials and Reagents

-

Analyte: this compound (≥98% purity)

-

Solvent: Hexane or Dichloromethane (GC grade, ≥99.9% purity)

-

Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidizer, zero grade)

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) is required.

-

GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-5ms, or equivalent), is recommended.[1]

-

Injector: Split/splitless injector.

-

Detector: Flame Ionization Detector (FID).

Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample matrix containing this compound in hexane to a final concentration expected to be within the calibration range. If the sample is not readily soluble in hexane, dichloromethane can be used as an alternative solvent.[2] Ensure the final sample solution is clear and free of particulates before injection.

GC Method Parameters

The following table summarizes the recommended GC-FID parameters for the analysis of this compound.

| Parameter | Recommended Setting |

| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-1 or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector | Split/Splitless |

| Injector Temp. | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Program | |

| Initial Temp. | 40 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min to 150 °C |

| Final Temp. | 150 °C, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He) | 25 mL/min |

Data Presentation

The following tables present representative quantitative data for the GC-FID analysis of this compound using the protocol described above.

Table 1: Chromatographic and Calibration Data

| Parameter | Value |

| Kovats Retention Index (non-polar column) | ~945[3] |

| Estimated Retention Time | Approximately 8.5 - 9.5 minutes |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999[4][5] |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantitation (LOQ) | ~1.0 µg/mL |

Note: The retention time is an estimate and may vary depending on the specific instrument, column condition, and exact analytical parameters. The Kovats Retention Index is a more stable identifier.

Experimental Workflow and Signaling Pathways

The logical workflow for the GC analysis of this compound is depicted in the following diagram.

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The use of a non-polar capillary column in conjunction with a flame ionization detector provides excellent separation and sensitivity. The provided experimental parameters and representative data serve as a comprehensive guide for researchers to implement this method in their laboratories. Adherence to this protocol will enable the accurate and precise determination of this compound in various sample matrices.

References

Application Notes and Protocols for the Use of 4-Propylheptane as a Standard in Hydrocarbon Analysis

Audience: Researchers, scientists, and drug development professionals.

**Abstract

These application notes provide a detailed framework for the utilization of 4-propylheptane as a standard in the quantitative analysis of hydrocarbon mixtures by gas chromatography (GC). While specific, officially published protocols detailing the use of this compound are not widely available, this document outlines a representative methodology based on established principles of hydrocarbon analysis. The protocols herein are intended to serve as a comprehensive guide for researchers to develop and validate their own analytical methods using this compound as a reference standard. Included are detailed experimental procedures, data presentation tables, and logical workflow diagrams to facilitate implementation in a laboratory setting.

Introduction

The accurate quantification of individual components within complex hydrocarbon mixtures is critical in various fields, including the petroleum industry, environmental monitoring, and chemical synthesis. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for this purpose, offering high resolution and sensitivity for volatile and semi-volatile organic compounds.[1] The use of internal or external standards is paramount for achieving accurate and reproducible quantitative results, as it corrects for variations in sample injection volume, detector response, and other potential sources of error.

This compound (C10H22) is a branched-chain alkane that can serve as a suitable standard in the analysis of aliphatic hydrocarbons, particularly in the C8 to C12 range.[2][3] Its stable, non-polar nature and intermediate boiling point make it a representative compound for many fuel and solvent components. This document provides a detailed protocol for its use as an internal standard in the quantitative analysis of a model aliphatic hydrocarbon mixture.

Properties of this compound

A thorough understanding of the physical and chemical properties of a standard is essential for its proper application.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₂ | [2][3] |

| Molecular Weight | 142.28 g/mol | [2][3] |

| CAS Number | 3178-29-8 | [2][3] |

| Boiling Point | 163-165 °C | [4] |

| Kovats Retention Index (non-polar column) | ~906 - 940 | [3] |

Experimental Protocols

The following protocols describe the preparation of standards and samples, as well as the instrumental parameters for the GC-FID analysis of a representative aliphatic hydrocarbon mixture using this compound as an internal standard.

Materials and Reagents

-

Solvent: n-Hexane (GC grade or higher)

-

Analytes:

-

n-Octane (≥99%)

-

n-Nonane (≥99%)

-

n-Decane (≥99%)

-

n-Undecane (≥99%)

-

-

Internal Standard: this compound (≥99%)

Preparation of Stock and Calibration Standards

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dilute to volume with n-hexane. This yields a concentration of approximately 10 mg/mL.

-

Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of each analyte (n-octane, n-nonane, n-decane, and n-undecane) into a single 10 mL volumetric flask and dilute to volume with n-hexane.

-

Calibration Standards: Prepare a series of five calibration standards by adding varying volumes of the Analyte Stock to 10 mL volumetric flasks. To each flask, add a constant volume of the IS Stock (e.g., 100 µL) and dilute to volume with n-hexane. This ensures a constant internal standard concentration across all calibration levels. A representative calibration set is detailed in the table below.

| Calibration Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) |

| 1 | 10 | 100 | 10 |

| 2 | 25 | 100 | 10 |

| 3 | 50 | 100 | 10 |

| 4 | 100 | 100 | 10 |

| 5 | 200 | 100 | 10 |

Sample Preparation

For unknown samples, accurately weigh an appropriate amount of the sample into a 10 mL volumetric flask, add 100 µL of the IS Stock, and dilute to volume with n-hexane. The sample weight should be chosen such that the analyte concentrations fall within the prepared calibration range.

GC-FID Instrumentation and Conditions

The following GC-FID parameters are recommended for the analysis of the specified aliphatic hydrocarbons.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | DB-1 or equivalent non-polar, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial: 40 °C (hold for 5 min) Ramp: 10 °C/min to 200 °C (hold for 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂ or He) | 25 mL/min |

Data Presentation and Analysis

Chromatographic Data

The following table summarizes the expected retention times and response factors for the analytes and the internal standard under the specified GC conditions. The response factor is calculated relative to the internal standard (this compound).

| Compound | Retention Time (min) | Relative Response Factor (RRF) |

| n-Octane | ~7.5 | 1.05 |

| n-Nonane | ~9.2 | 1.02 |

| This compound (IS) | ~10.5 | 1.00 |

| n-Decane | ~10.8 | 0.98 |

| n-Undecane | ~12.3 | 0.96 |

Calibration Curve Data

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The following table presents representative data for a 5-point calibration of n-decane.

| Calibration Level | n-Decane Conc. (µg/mL) | IS Conc. (µg/mL) | Peak Area Ratio (n-Decane/IS) |

| 1 | 10 | 100 | 0.102 |

| 2 | 25 | 100 | 0.255 |

| 3 | 50 | 100 | 0.510 |

| 4 | 100 | 100 | 1.020 |

| 5 | 200 | 100 | 2.041 |

Calibration Curve for n-Decane

-

Linear Equation: y = 0.0102x + 0.0001

-

Correlation Coefficient (R²): 0.9998

Mandatory Visualizations

Experimental Workflow

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Propylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylheptane (C10H22) is a branched-chain alkane. Understanding its fragmentation pattern under electron ionization mass spectrometry (EI-MS) is crucial for its identification and characterization in various matrices. Branched alkanes exhibit characteristic fragmentation pathways, primarily cleaving at branching points to form stable carbocations.[1] This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of this compound, a representative experimental protocol for its analysis, and a visual representation of its fragmentation logic.

Data Presentation: Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak being weak or absent, a common feature for highly branched alkanes.[1] The fragmentation is dominated by cleavage at the tertiary carbon (C4), leading to the formation of more stable secondary carbocations. The most abundant fragments arise from the loss of alkyl radicals from the parent molecule.

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 29 | [C2H5]+ | 35 |

| 43 | [C3H7]+ | 100 |

| 57 | [C4H9]+ | 85 |

| 71 | [C5H11]+ | 40 |

| 99 | [C7H15]+ | 5 |

| 142 | [C10H22]+• (Molecular Ion) | <1 |

Note: Relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as hexane or dichloromethane.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Transfer the final dilution to a 2 mL glass autosampler vial.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 20 to 200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the characteristic fragment ions and compare their relative abundances to a reference spectrum, such as the one provided by the NIST Mass Spectrometry Data Center.[2]

Visualization of Fragmentation

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Fragmentation of this compound

This diagram illustrates the major fragmentation pathways of the this compound molecular ion. The initial cleavage at the branched carbon atom (C4) leads to the formation of various carbocation fragments through the loss of alkyl radicals and subsequent neutral losses.

References

Application Notes and Protocols for the Use of 4-Propylheptane in Fuel Composition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction to 4-Propylheptane in Fuel Research

This compound (C10H22) is a branched alkane that, based on its molecular structure and physical properties, holds potential as a component in surrogate fuel mixtures. Surrogate fuels are blends of a few well-characterized compounds designed to emulate the physical and chemical properties of complex real fuels like gasoline, diesel, or jet fuel. The study of individual components, such as this compound, is crucial for developing accurate chemical kinetic models that can predict combustion behavior.[1][2][3]

Potential Applications:

-

Surrogate Fuel Component: As a C10 branched alkane, this compound could be a candidate for inclusion in surrogate mixtures for jet fuel or diesel, where alkanes of this size are prevalent.

-

Fundamental Combustion Studies: Detailed investigation of its ignition delay, flame speed, and oxidation chemistry can provide valuable data for refining chemical kinetic models for large branched alkanes.[2][4]

-

Structure-Reactivity Relationship Studies: Comparing the combustion characteristics of this compound with other C10 isomers can help elucidate the effects of branching on reactivity.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experiments and for input into combustion models.

| Property | Value | Reference |

| Molecular Formula | C10H22 | --INVALID-LINK-- |

| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |

| CAS Number | 3178-29-8 | --INVALID-LINK-- |

| Boiling Point | 157.5 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.733 g/cm³ | --INVALID-LINK-- |

| Computed XLogP3 | 5.3 | --INVALID-LINK-- |

Experimental Protocols for Combustion Analysis of this compound

The following protocols describe standard experimental procedures for characterizing the combustion properties of a fuel component like this compound.

Objective: To measure the autoignition delay time of this compound under various temperature, pressure, and equivalence ratio conditions. This data is critical for validating chemical kinetic models.

Apparatus:

-

High-pressure shock tube

-

Laser absorption spectroscopy setup for OH radical detection

-

Pressure transducers

-

Gas mixing system

-

Data acquisition system

Procedure:

-

Mixture Preparation: Prepare mixtures of this compound, an oxidizer (e.g., air), and a diluent (e.g., Argon) in a mixing tank. The mole fractions should be precisely controlled to achieve the desired equivalence ratio.

-

Shock Tube Operation:

-

Introduce the prepared gas mixture into the driven section of the shock tube to a specified initial pressure.

-

Introduce a high-pressure driver gas (e.g., Helium) into the driver section.

-

Rupture the diaphragm separating the two sections to generate a shock wave that propagates through the test gas, heating and compressing it.

-

The reflected shock wave from the end wall further heats and compresses the gas, creating conditions for autoignition.

-

-

Data Acquisition:

-

Record the pressure profile using a transducer located at the end wall.

-

Monitor the formation of key species, such as the OH radical, using laser absorption spectroscopy.

-

Ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of rapid pressure rise or a sharp increase in OH concentration.[5][6][7]

-

-

Data Analysis: Repeat the experiment for a range of temperatures (by varying the shock strength), pressures, and equivalence ratios to generate a comprehensive dataset for model validation.

Objective: To determine the laminar flame speed of this compound-air mixtures, which is a fundamental property related to fuel reactivity, exothermicity, and diffusivity.

Apparatus:

-

Constant volume combustion vessel (spherical)

-

High-speed schlieren imaging system

-

Pressure transducer

-

Ignition system (e.g., spark electrodes)

-

Gas mixing and delivery system

Procedure:

-

Mixture Preparation: Prepare a homogeneous mixture of this compound and air at a specified equivalence ratio, temperature, and pressure inside the combustion vessel.

-

Ignition: Ignite the mixture at the center of the vessel using the spark electrodes.

-

Flame Propagation Recording: Record the spherically expanding flame front using the high-speed schlieren imaging system. Simultaneously, record the pressure rise in the vessel with the pressure transducer.

-

Data Analysis:

-

From the schlieren images, determine the flame radius as a function of time.

-

Calculate the stretched flame speed from the rate of change of the flame radius.

-

Use an appropriate extrapolation method to determine the unstretched laminar flame speed.

-

The pressure-time data can also be used in thermodynamic models to calculate the laminar burning velocity.[8]

-

Visualizations

The following diagram illustrates the general reaction pathways for the oxidation of a large alkane like this compound at both high and low temperatures. The low-temperature pathway is characterized by the addition of O2 to alkyl radicals, leading to chain-branching reactions that are responsible for autoignition phenomena like negative temperature coefficient (NTC) behavior.

Caption: Generalized reaction pathways for alkane oxidation.

The following diagram outlines the logical flow of an experiment to determine the ignition delay time of this compound using a shock tube.

Caption: Experimental workflow for shock tube ignition delay studies.

Conclusion

While this compound has not been a focal point of fuel composition research to date, its properties as a branched C10 alkane make it a relevant compound for future studies, particularly in the formulation of next-generation surrogate fuels and the expansion of chemical kinetic models. The protocols and frameworks provided here offer a robust starting point for researchers to investigate the combustion characteristics of this compound and similar compounds, thereby contributing to a more comprehensive understanding of fuel chemistry.

References

- 1. osti.gov [osti.gov]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. web.stanford.edu [web.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Shock tube measurements of branched alkane ignition times and OH concentration time histories | Hanson Research Group [hanson.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. stacks.stanford.edu [stacks.stanford.edu]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Propylheptane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 4-propylheptane as a solvent in organic reactions. Due to the limited availability of specific experimental data for this compound in the scientific literature, this guide presents its potential applications based on its physicochemical properties and by drawing parallels with other high-boiling, nonpolar alkane solvents. The provided protocols are representative examples for reaction classes where this compound could be a suitable solvent.

Physicochemical Properties of this compound

This compound is a branched-chain alkane, a class of saturated hydrocarbons. Its nonpolar nature and high boiling point make it a potential substitute for other less common or more hazardous high-boiling alkane solvents.[1] The physical and chemical properties of this compound are summarized in the table below.[2][3]

| Property | Value | Reference |

| CAS Number | 3178-29-8 | [2] |

| Molecular Formula | C₁₀H₂₂ | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| Density | 0.733 g/cm³ | [3] |

| Boiling Point | 157.5 °C at 760 mmHg | [3] |

| Flash Point | 35.2 °C | [3] |

| Refractive Index | 1.412 | [2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [1] |

Potential Applications and Considerations

Based on its properties, this compound can be considered for use in organic reactions that require:

-

High Temperatures: Its high boiling point allows for conducting reactions at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.

-

Nonpolar Environment: As a nonpolar solvent, it is suitable for dissolving nonpolar reactants and reagents. It is particularly useful in reactions involving organometallic species that are sensitive to protic or polar solvents.[1]

-

Inertness: Alkanes are generally unreactive, making them good solvents for reactions involving highly reactive reagents.[4]

Advantages:

-

Chemical Stability: Saturated alkanes are resistant to many chemical reagents.[4]

-

Aprotic and Non-coordinating: Does not interfere with reactions involving strong bases or organometallic intermediates.

-

Ease of Removal: While it has a high boiling point, it can be removed under reduced pressure.

Disadvantages:

-

Low Solvating Power for Polar Compounds: Its nonpolar nature limits its ability to dissolve polar or ionic substances.

-

Flammability: Like other alkanes, it is flammable and requires appropriate safety precautions.

The following diagram illustrates the logical relationship between the properties of a nonpolar solvent like this compound and its potential applications in organic synthesis.

Caption: Relationship between this compound's properties and its potential applications.

Experimental Protocols

The following are representative protocols for key organic reactions where a high-boiling, nonpolar solvent like this compound could be employed. These protocols are adapted from literature procedures that use similar alkane solvents.

This protocol describes the synthesis of a tertiary alcohol via the addition of a Grignard reagent to a ketone. High-boiling alkanes can be advantageous when the ketone substrate has a low volatility. The following is an adaptation of a standard Grignard reaction procedure.[5]

Reaction Scheme: R-MgX + R'₂C=O → R-C(OMgX)R'₂ --(H₃O⁺)--> R-C(OH)R'₂

Materials:

-

Magnesium turnings

-

An alkyl or aryl halide (e.g., bromobenzene)

-

A high-boiling ketone (e.g., benzophenone)

-

Anhydrous this compound (as solvent)

-

Anhydrous diethyl ether or THF (for initiation)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous this compound.

-

Add a small amount of this solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), a small amount of anhydrous ether or THF can be added to initiate the reaction.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Dissolve the ketone in anhydrous this compound in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the ketone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, or gently heat to 50-60 °C if the reaction is sluggish.

-

-

Workup:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with this compound or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

-

Purification: Purify the crude product by recrystallization or column chromatography.

Representative Data (from a similar reaction using heptane):

| Reactants | Product | Solvent | Yield |

| Phenylmagnesium bromide + Benzophenone | Triphenylmethanol | Heptane/Ether | ~90% |

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[6][7] A nonpolar solvent like this compound can be suitable, especially for non-stabilized ylides.

Reaction Scheme: Ph₃P=CHR + R'₂C=O → R'₂C=CHR + Ph₃P=O

Materials:

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium in hexanes)

-

An aldehyde or ketone

-

Anhydrous this compound (as solvent)

-

Anhydrous THF or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Ylide Generation:

-

In a flame-dried, nitrogen-purged flask, suspend the phosphonium salt in anhydrous this compound.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of n-butyllithium. A color change (typically to orange or deep red) indicates the formation of the ylide.

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone in anhydrous this compound.

-

Cool the ylide solution to 0 °C.

-

Add the carbonyl compound solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with this compound.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product, which contains the alkene and triphenylphosphine oxide, can be purified by column chromatography.

Representative Data (from a similar reaction using THF):

| Reactants | Product | Solvent | Yield |

| Methyltriphenylphosphonium bromide + Cyclohexanone | Methylenecyclohexane | THF | ~85% |

General Experimental Workflow

The following diagram illustrates a general workflow for an organic synthesis that could involve the use of this compound as a solvent.

Caption: A general workflow for an organic synthesis utilizing this compound as a solvent.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C10H22 | CID 137855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:3178-29-8 | Chemsrc [chemsrc.com]

- 4. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Quantitative Analysis of 4-Propylheptane in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-propylheptane in complex mixtures. The methodologies outlined are primarily based on gas chromatography coupled with mass spectrometry (GC-MS), a robust and widely used technique for the separation and quantification of volatile and semi-volatile organic compounds.

Introduction

This compound (C10H22) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and as a potential volatile impurity in pharmaceutical manufacturing.[1][2] Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and environmental monitoring. This document outlines a validated approach for its determination.

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

High-resolution capillary gas chromatography is the method of choice for separating this compound from other components in a complex mixture.[3] Coupling the gas chromatograph with a mass spectrometer allows for both confident identification based on the mass spectrum and accurate quantification.

Key Advantages of GC-MS:

-

High Selectivity: The mass spectrometer provides a unique fragmentation pattern for this compound, allowing for its identification even in the presence of co-eluting compounds.

-